5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine
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Overview
Description
5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound that features a thiadiazine ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of nitrogen and sulfur atoms in the ring structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and an appropriate amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazine derivatives, and various substituted derivatives with different functional groups.
Scientific Research Applications
5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of functional materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-3-yl)-1,3,4-thiadiazole: Similar structure but lacks the amine group.
5-(pyridin-3-yl)-1,2,4-triazole: Contains a triazole ring instead of a thiadiazine ring.
5-(pyridin-3-yl)-1,3,4-oxadiazole: Features an oxadiazole ring instead of a thiadiazine ring.
Uniqueness
5-(pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine is unique due to the presence of both nitrogen and sulfur atoms in the thiadiazine ring, which imparts distinct chemical properties
Properties
IUPAC Name |
5-pyridin-3-yl-6H-1,3,4-thiadiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8-12-11-7(5-13-8)6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDFLSRVKXKNHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C(S1)N)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402306 |
Source
|
Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139420-62-5 |
Source
|
Record name | 5-(Pyridin-3-yl)-6H-1,3,4-thiadiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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